4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxylic Acid” is a complex organic molecule. It contains a quinazolinone ring, which is a type of heterocyclic compound. Quinazolinones are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazolinone ring attached to a cyclohexane ring via a methylene bridge. The carboxylic acid group is attached to the cyclohexane ring .
Applications De Recherche Scientifique
Synthesis and Biological Activity
4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxylic Acid and its derivatives have been extensively studied for their synthesis and biological activity. Research has shown the synthesis of various quinazoline derivatives, exhibiting significant anti-monoamine oxidase and antitumor activity. For instance, Markosyan et al. (2015) synthesized 2-sulfanyl-substituted quinazolines demonstrating high biological activity in this regard (Markosyan et al., 2015).
Chemical Synthesis and Characterization
The compound has also been a subject of interest in chemical synthesis. Contreras et al. (2001) detailed the synthesis of a related compound, Methyl-2,4-bis(cyclohexane)dispiro-1,2,3,4,4a,5,6,7-octahydro-(1H,3H)-quinazoline-8-carbodithioate, from cyclohexanone and characterized it using various spectroscopic methods (Contreras et al., 2001).
Pharmacological Formulation Development
In the context of pharmacological formulation, Gu et al. (1988) investigated the degradation kinetics and solubility of a related compound, RS-82856, in aqueous and organic solutions, which is crucial for developing intravenous formulations (Gu et al., 1988).
Novel Compounds Synthesis
Reddy et al. (2012) synthesized novel compounds related to this compound, utilizing green conditions and eco-friendly solvents, demonstrating the potential for environmentally conscious chemical synthesis (Reddy et al., 2012).
Mécanisme D'action
Target of Action
Compounds containing a 1,3-thiazolidin-4-one fragment, which is present in hms1645b07, are known to interact with peroxisome proliferator activated receptors (ppars) and are used in the treatment of type ii diabetes . They also inhibit aldose reductase, an enzyme implicated in diabetic complications .
Mode of Action
It’s known that compounds with similar structures can react with their targets through nucleophilic reactions . For instance, the nitrogen in the thiazolidinone ring can act as a nucleophile, reacting with electrophilic sites on the target molecule .
Biochemical Pathways
Compounds with similar structures have been found to possess antitumor , antimicrobial , and anti-tubercular properties , suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
The physicochemical properties and drug likeness of similar compounds have been predicted in silico .
Result of Action
The synthesized compounds similar to HMS1645B07 have been found to exhibit a moderate antitumor activity against a panel of human cancer cell lines . The most sensitive cancer cell line was CCRF-CEM leukemia .
Action Environment
The optimal conditions for the transformation of similar compounds were found to be boiling acetic acid as a solvent and the presence of sodium acetate as a base . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as pH, temperature, and the presence of certain ions.
Propriétés
IUPAC Name |
4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c19-14-12-3-1-2-4-13(12)17-16(22)18(14)9-10-5-7-11(8-6-10)15(20)21/h1-4,10-11H,5-9H2,(H,17,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXLIOIHIURFSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3NC2=S)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.